molecular formula C12H8Cl3N3O2 B12849088 Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate

Cat. No.: B12849088
M. Wt: 332.6 g/mol
InChI Key: LJKIEQPFZJTSES-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a complex organic compound that belongs to the class of benzoates and pyrimidines This compound is characterized by the presence of a benzoate ester group, a chloro substituent on the benzene ring, and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrimidine with an appropriate amine, followed by esterification with methyl 2-chloro-5-aminobenzoate. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is unique due to its specific combination of a benzoate ester and a dichloropyrimidine moiety.

Properties

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H8Cl3N3O2/c1-20-11(19)7-4-6(2-3-8(7)13)16-10-5-9(14)17-12(15)18-10/h2-5H,1H3,(H,16,17,18)

InChI Key

LJKIEQPFZJTSES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC2=CC(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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